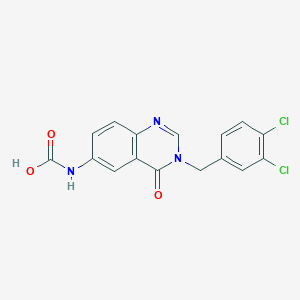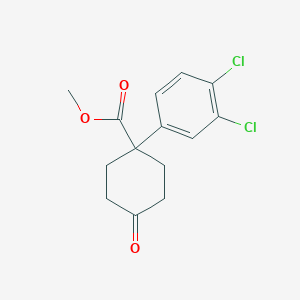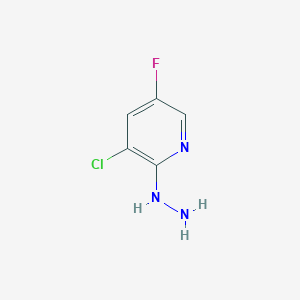
3-Chloro-5-fluoro-2-hydrazinylpyridine
Descripción general
Descripción
3-Chloro-5-fluoro-2-hydrazinylpyridine, also known as 5-Chloro-3-fluoro-2-hydrazinylpyridine, is a chemical compound with the molecular formula C5H5ClFN3 . It has an average mass of 161.565 Da and a monoisotopic mass of 161.015610 Da .
Molecular Structure Analysis
The InChI code for 3-Chloro-5-fluoro-2-hydrazinylpyridine is 1S/C5H5ClFN3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Chloro-5-fluoro-2-hydrazinylpyridine has a molecular weight of 161.57 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Medical Imaging Enhancements
- Research on fluorine-18 labelled fluoropyridines, including those with chloro and fluoro substituents, highlights their growing application in Positron Emission Tomography (PET) imaging. The synthesis approaches involving pyridyliodonium salts offer a method to incorporate fluorine-18 into positions that could enhance the stability and potential of radiotracers for in vivo imaging applications (Carroll et al., 2007).
Advances in Organic Synthesis
- The study on the reactivity of halopyridines towards nucleophilic aromatic substitutions provides insights into the factors that govern reaction rates. This understanding is crucial for designing synthetic routes and functionalizing pyridine derivatives, potentially including compounds like 3-Chloro-5-fluoro-2-hydrazinylpyridine (Schlosser & Rausis, 2005).
Fluorophenylpyridine Complexes
- Studies on heteroleptic cyclometalated iridium(III) complexes involving fluorophenylpyridine ligands explore the control of metal-to-ligand charge transfer (MLCT) excited-state lifetimes and spin states. These findings can contribute to the development of advanced materials for photophysical applications, offering a context for the manipulation of fluorinated pyridines (Fatur et al., 2017).
Development of Fluorescence Probes
- The creation of bioorthogonal fluorescent labels using boron dipyrromethene (BODIPY) derivatives for aldehydes and ketones showcases the potential for 3-Chloro-5-fluoro-2-hydrazinylpyridine and similar compounds in the development of selective and tunable fluorescence probes for biological and chemical sensing (Dilek & Bane, 2008).
Synthesis and Functionalization
- The chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine under various conditions demonstrates the versatility of halogenated pyridines in organic synthesis. This research provides valuable insights into the functionalization strategies that could be applicable to compounds like 3-Chloro-5-fluoro-2-hydrazinylpyridine, enhancing their utility in synthesizing complex organic molecules (Stroup et al., 2007).
Propiedades
IUPAC Name |
(3-chloro-5-fluoropyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClFN3/c6-4-1-3(7)2-9-5(4)10-8/h1-2H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLHQQLZQDBFKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856987 | |
| Record name | 3-Chloro-5-fluoro-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-2-hydrazinylpyridine | |
CAS RN |
1388037-08-8 | |
| Record name | 3-Chloro-5-fluoro-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



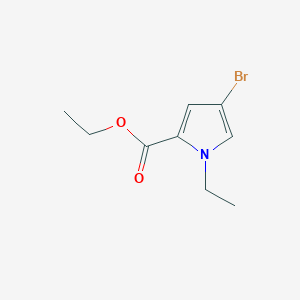

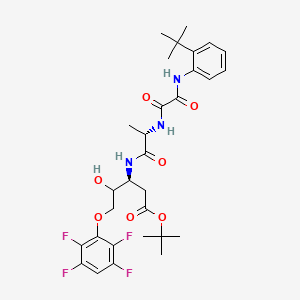
![(2S)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1513287.png)



![8-Iodo-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid ethyl ester](/img/structure/B1513307.png)
![3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide]](/img/structure/B1513308.png)

![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1513315.png)

